molecular formula C6H7N5S B13508058 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Cat. No.: B13508058
M. Wt: 181.22 g/mol
InChI Key: YQLAXTBLCLWUIX-UHFFFAOYSA-N
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Description

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a methylthio group at the 6-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves a multi-step process. Another approach involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then derivatized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like meta-chloroperoxybenzoic acid for oxidation, reducing agents like Raney nickel for reduction, and nucleophiles like primary amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can yield various substituted pyrazolopyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine is unique due to the presence of the methylthio group at the 6-position, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .

Properties

IUPAC Name

6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H3,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLAXTBLCLWUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NNC(=C2C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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